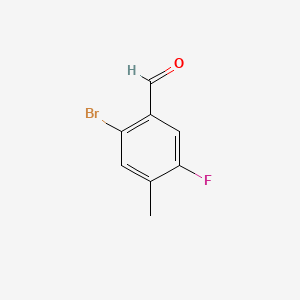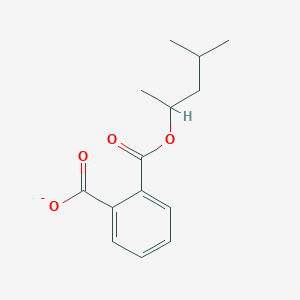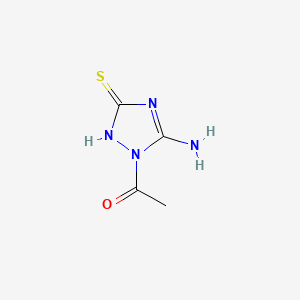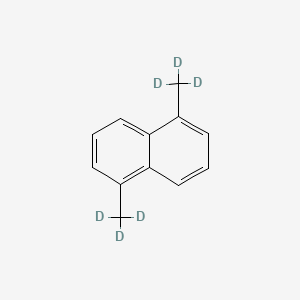![molecular formula C6H8N2O B569800 (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol CAS No. 1219019-23-4](/img/structure/B569800.png)
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a nitrogen-containing heterocyclic compound. This compound features a fused ring system consisting of a pyrrole ring and an imidazole ring. Such structures are often found in bioactive molecules and have significant importance in medicinal chemistry due to their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of an amino alcohol with a suitable diketone can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. These processes often use catalysts to increase yield and selectivity. For example, the use of metal catalysts in cyclization reactions can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce more saturated heterocycles .
Aplicaciones Científicas De Investigación
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: This compound is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play crucial roles in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Dihydropyrrolo[1,2-a]imidazoles: These compounds share a similar core structure but differ in the degree of saturation.
Tetrahydropyrrolo[1,2-a]imidazoles: These are more saturated analogs with similar biological activities.
Perhydropyrrolo[1,2-a]imidazoles: Fully saturated derivatives with distinct chemical properties.
Uniqueness
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is unique due to its specific stereochemistry and the presence of both pyrrole and imidazole rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold in medicinal chemistry .
Propiedades
IUPAC Name |
(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-5-3-6-7-1-2-8(6)4-5/h1-2,5,9H,3-4H2/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXNUSXUUWAEGE-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN2C1=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2H-1,3,4-Metheno-1H-5-oxa-1a,3-diazacyclobuta[cd]pentalene(9CI)](/img/new.no-structure.jpg)
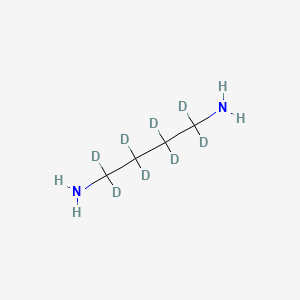
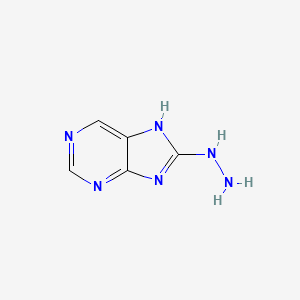
![N-cyclohexylcyclohexanamine;(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbutanoic acid](/img/structure/B569720.png)
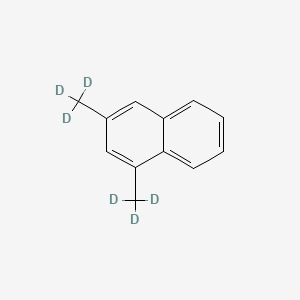
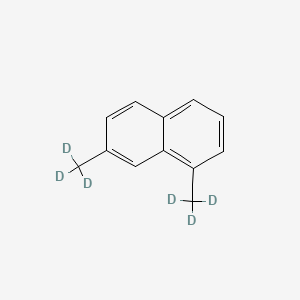
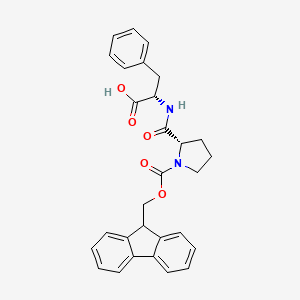
![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)

